molecular formula C19H20F2N2O3S B2696058 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide CAS No. 941906-42-9

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide

Cat. No.: B2696058
CAS No.: 941906-42-9
M. Wt: 394.44
InChI Key: NRKZOADRYXZINQ-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications

Preparation Methods

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route often includes:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring.

    Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles like amines or thiols.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide can be compared with other similar compounds, such as:

    N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide: This compound has a similar structure but with a different fluorine substitution pattern, which may affect its chemical properties and biological activity.

    N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide: This compound has a different functional group, which may lead to different reactivity and applications.

    N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide: This compound has additional ethoxy groups, which may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-2-3-10-23-17-8-6-15(11-13(17)4-9-19(23)24)22-27(25,26)18-12-14(20)5-7-16(18)21/h5-8,11-12,22H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKZOADRYXZINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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